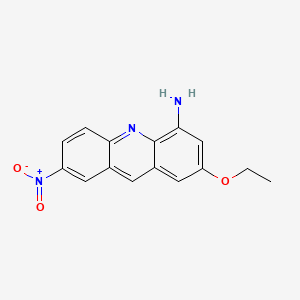
2-Ethoxy-7-nitroacridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-7-nitroacridin-4-amine is a chemical compound with the molecular formula C15H13N3O3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
準備方法
The synthesis of 2-Ethoxy-7-nitroacridin-4-amine typically involves the nitration of 2-ethoxyacridin-4-amine. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 7-position of the acridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2-Ethoxy-7-nitroacridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroacridone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of 2-ethoxy-7-aminoacridin-4-amine.
科学的研究の応用
2-Ethoxy-7-nitroacridin-4-amine has several scientific research applications:
Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The primary mechanism of action of 2-Ethoxy-7-nitroacridin-4-amine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by preventing DNA replication .
類似化合物との比較
2-Ethoxy-7-nitroacridin-4-amine can be compared with other acridine derivatives such as:
Quinacrine: Known for its antimalarial and anticancer properties, quinacrine also intercalates into DNA but has a different substitution pattern on the acridine ring.
Amsacrine: Another anticancer agent that inhibits topoisomerase II, amsacrine has a methanesulfonamide group instead of the nitro group found in this compound.
特性
分子式 |
C15H13N3O3 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
2-ethoxy-7-nitroacridin-4-amine |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-12-7-10-5-9-6-11(18(19)20)3-4-14(9)17-15(10)13(16)8-12/h3-8H,2,16H2,1H3 |
InChIキー |
BVYQKJUFMFNOJQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
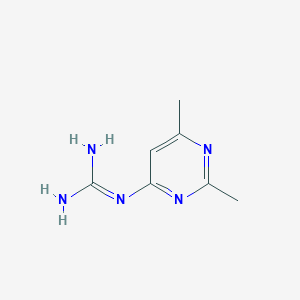
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
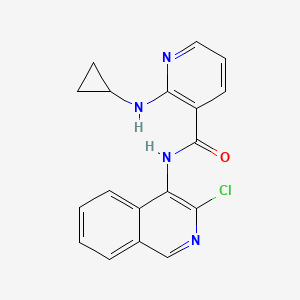
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
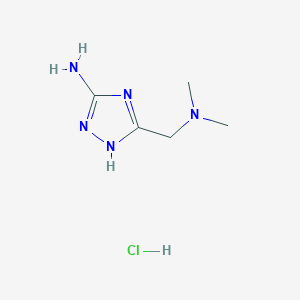
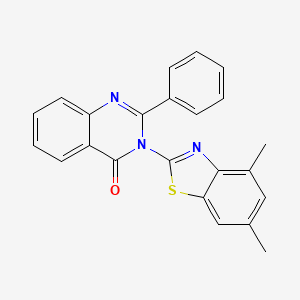
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
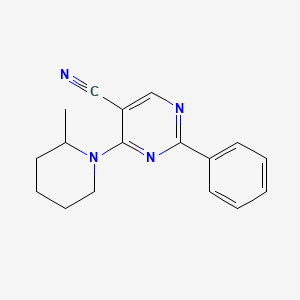
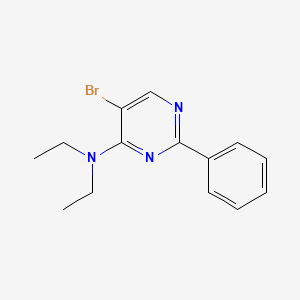
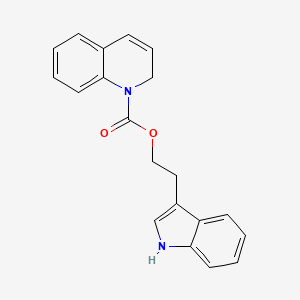
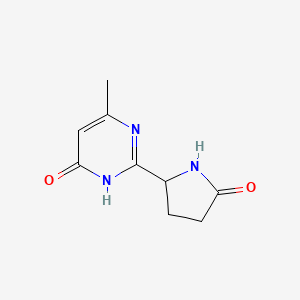
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
